

# Physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	(2-Bromo-1,1-difluoroethyl)benzene
Cat. No.:	B034947

[Get Quote](#)

## An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Bromo-1,1-difluoroethyl)benzene**, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, spectroscopic data, and key aspects of its reactivity.

## Core Physical and Chemical Properties

**(2-Bromo-1,1-difluoroethyl)benzene**, with the CAS number 108661-89-8, is a halogenated aromatic compound. Its structure features a phenyl group attached to a difluorinated ethyl chain with a terminal bromine atom. This combination of a reactive bromine atom and the unique electronic properties conferred by the gem-difluoro group makes it a valuable building block in organic synthesis.

## Physicochemical Data

Property	Value	Source
Molecular Formula	$C_8H_7BrF_2$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	221.04 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	108661-89-8	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	218.4 °C at 760 mmHg	N/A
Density	1.222 g/cm³	N/A
Flash Point	83.7 °C	N/A
Melting Point	-26 to -24 °C	N/A

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of **(2-Bromo-1,1-difluoroethyl)benzene**. While experimentally verified spectra for this specific compound are not readily available in the public domain, predicted data and analysis of analogous compounds provide valuable insights.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons adjacent to the bromine atom. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons (-CH<sub>2</sub>Br) would be split by the adjacent difluoro-carbon, resulting in a triplet.[\[3\]](#)
- <sup>13</sup>C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the two carbons of the ethyl chain. The carbon bearing the two fluorine atoms (CF<sub>2</sub>) would exhibit a characteristic triplet due to C-F coupling. The carbon attached to the bromine (CH<sub>2</sub>Br) would also be observable. Aromatic carbons typically resonate between 120-140 ppm.[\[4\]](#)[\[5\]](#)
- <sup>19</sup>F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be

expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the electronic environment of the  $\text{CF}_2$  group.[6][7]

## Infrared (IR) Spectroscopy

The IR spectrum of **(2-Bromo-1,1-difluoroethyl)benzene** would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above  $3000\text{ cm}^{-1}$ . The C-F stretching vibrations typically appear as strong bands in the region of  $1000\text{-}1400\text{ cm}^{-1}$ . The C-Br stretching frequency is generally found at lower wavenumbers, typically between 500 and  $600\text{ cm}^{-1}$ . Aromatic C=C stretching vibrations will be observed in the  $1450\text{-}1600\text{ cm}^{-1}$  region. [8]

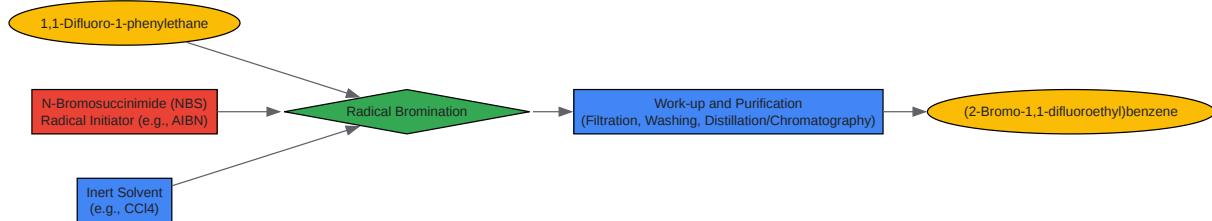
## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as  $\text{M}^+$  and  $\text{M}+2$  peaks of nearly equal intensity.[9] Common fragmentation pathways would involve the loss of a bromine radical ( $\bullet\text{Br}$ ) or the cleavage of the ethyl side chain.[10][11]

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **(2-Bromo-1,1-difluoroethyl)benzene** is not widely published, analogous synthetic strategies can be inferred. One potential route could involve the radical bromination of 1,1-difluoro-1-phenylethane.

## Logical Synthesis Workflow



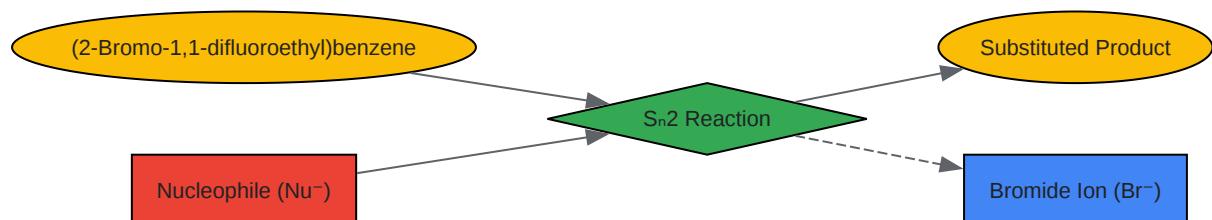
[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(2-Bromo-1,1-difluoroethyl)benzene**.

## Chemical Reactivity

The chemical reactivity of **(2-Bromo-1,1-difluoroethyl)benzene** is dictated by the presence of the reactive C-Br bond and the influence of the difluoroethylphenyl group.

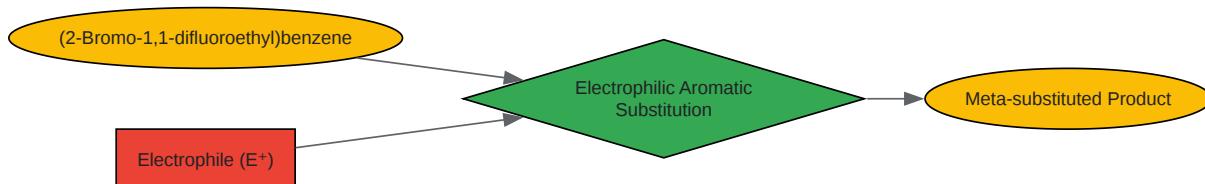
- Nucleophilic Substitution: The primary alkyl bromide functionality makes the compound susceptible to nucleophilic substitution reactions ( $S_{n}2$ ).<sup>[12]</sup> Various nucleophiles can displace the bromide ion, providing a pathway to introduce a wide range of functional groups. The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the benzylic position.



[Click to download full resolution via product page](#)

Caption: General scheme for nucleophilic substitution of **(2-Bromo-1,1-difluoroethyl)benzene**.

- Electrophilic Aromatic Substitution: The (2-bromo-1,1-difluoroethyl) group will act as a substituent on the benzene ring, directing incoming electrophiles. Due to the electron-withdrawing nature of the fluorine atoms, this group is expected to be deactivating and a meta-director for electrophilic aromatic substitution reactions.[13][14][15][16]



[Click to download full resolution via product page](#)

Caption: Expected outcome of electrophilic aromatic substitution on **(2-Bromo-1,1-difluoroethyl)benzene**.

## Safety Information

**(2-Bromo-1,1-difluoroethyl)benzene** is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**(2-Bromo-1,1-difluoroethyl)benzene** is a versatile fluorinated building block with potential applications in the synthesis of novel organic molecules for the pharmaceutical and agrochemical industries. Its unique structural features and reactivity profile make it a valuable tool for medicinal chemists and synthetic organic chemists. Further research into its specific reactions and the biological activity of its derivatives is warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-BROMO-1,1-DIFLUOROETHYL)BENZENE (108661-89-8) Hnmr-Molbase [molbase.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2-Bromoethyl)benzene(103-63-9) 13C NMR [m.chemicalbook.com]
- 5. 2-Bromoethylbenzene(1973-22-4) 13C NMR [m.chemicalbook.com]
- 6. azom.com [azom.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034947#physical-and-chemical-properties-of-2-bromo-1-1-difluoroethyl-benzene>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)